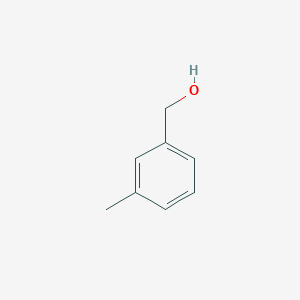

3-Methylbenzyl alcohol

Overview

Description

It is a colorless liquid characterized by its aromatic properties and is commonly used as a fragrance ingredient in perfumes and as a solvent in various industries . This compound is known for its potential antimicrobial and antioxidant properties, making it an important substance in organic chemistry and fragrance development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzyl alcohol can be synthesized through several methods:

Reduction of 3-Methylbenzaldehyde: One common method involves the reduction of 3-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol.

Grignard Reaction: Another method involves the Grignard reaction, where 3-methylbenzyl chloride reacts with magnesium in the presence of dry ether to form the Grignard reagent. This reagent is then treated with formaldehyde followed by hydrolysis to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methylbenzaldehyde. This process involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Enzymatic Oxidation to 3-Methylbenzaldehyde

3-Methylbenzyl alcohol is oxidized to 3-methylbenzaldehyde by NAD⁺-dependent dehydrogenases (EC 1.1.1.90) in microbial degradation pathways . The reaction proceeds as:

This enzyme exhibits broad specificity for aromatic alcohols and is critical in the 1,3-dimethylbenzene degradation pathway .

Chlorination with AlCl₃

This compound reacts with AlCl₃ in 1,4-dioxane at 70°C to form 3-methylbenzyl chloride with >99% conversion . Key optimization parameters include:

| Parameter | Optimal Condition | Conversion (%) |

|---|---|---|

| Solvent | 1,4-Dioxane | >99 |

| Temperature | 70°C | >99 |

| Molar Ratio (AlCl₃:Alcohol) | 1.75:1 | >99 |

Mechanism : AlCl₃ coordinates with the hydroxyl group, forming an intermediate that undergoes nucleophilic substitution (SN1 or SN2) with Cl⁻ .

Reaction with Hydrogen Halides (HX)

In acidic conditions, this compound reacts with HX (e.g., HCl, HBr) via an SN1 mechanism due to the stability of the benzylic carbocation intermediate . Reactivity follows:

Secondary/tertiary alcohols favor SN1 pathways, while primary alcohols (like this compound) may proceed via SN2 under specific conditions .

Formation of Alkenes

Under acidic conditions (e.g., H₂SO₄), this compound undergoes dehydration to form styrene derivatives. The reaction follows an E1 mechanism for benzylic alcohols due to carbocation stabilization :

Suzuki-Miyaura Coupling

This compound derivatives participate in Suzuki-Miyaura cross-coupling with aryl boronic acids. For example, triflate esters of the alcohol couple with potassium acetoxymethyltrifluoroborate to yield biaryl methanols .

Nickel-Catalyzed Radical Coupling

In photochemical reactions, this compound derivatives form α-aryl-α-trifluoromethyl alcohols via radical intermediates. This method leverages nickel catalysis and Hantzsch esters .

Ether Formation

Williamson ether synthesis with alkyl halides forms benzyl ethers under basic conditions :

Catalytic Hydrogenation

In gas-phase reactions over Ni/SiO₂, this compound participates in hydrogenation/dehydrogenation equilibria, though its role varies with substrate and conditions .

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

3-Methylbenzyl alcohol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of fragrances, flavoring agents, and pharmaceuticals due to its pleasant aromatic properties and functional group reactivity. For example, it can be transformed into esters or ethers, which are valuable in the formulation of perfumes and cosmetics .

2. Hydrogenation Reactions

The compound is involved in gas-phase hydrogenation processes, particularly in the hydrogenation of isophthaldehyde over nickel catalysts. This reaction demonstrates its utility in synthetic organic chemistry for producing more complex molecules .

Pharmaceutical Applications

1. Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Studies have shown its potential as an anti-inflammatory agent and as a precursor for synthesizing biologically active compounds . Additionally, its derivatives have been investigated for their effects on various biological pathways, suggesting possible applications in drug development.

2. Solvent Properties

Due to its solvent capabilities, this compound is used in pharmaceutical formulations to dissolve active ingredients, enhancing their bioavailability. Its solubility characteristics make it suitable for use in liquid formulations where a non-polar solvent is required .

Industrial Uses

1. Fragrance and Flavor Industry

The compound's pleasant odor makes it a preferred choice in the fragrance industry. It is used as a scent component in perfumes and scented products, contributing to the overall aroma profile . Its application extends to flavoring agents in food products where it enhances taste without imparting unwanted flavors.

2. Laboratory Reagent

In laboratory settings, this compound is employed as a reagent for various chemical reactions and analytical procedures. It is particularly useful in preparative separations where it aids in isolating impurities from other compounds .

Case Study 1: Synthesis of Aromatic Compounds

A study highlighted the use of this compound as a substrate for synthesizing novel aromatic compounds through oxidation reactions. The resulting compounds exhibited enhanced properties suitable for applications in materials science and nanotechnology.

Another research project investigated the anti-inflammatory properties of this compound derivatives. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential use in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-methylbenzyl alcohol involves its interaction with biological molecules. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s antioxidant activity is due to its ability to scavenge free radicals, thereby preventing oxidative damage to cells and tissues .

Comparison with Similar Compounds

3-Methylbenzyl alcohol can be compared with other similar compounds such as:

Benzyl Alcohol: Unlike this compound, benzyl alcohol lacks a methyl group on the benzene ring, which affects its physical and chemical properties.

4-Methylbenzyl Alcohol: This compound has the methyl group in the para position relative to the hydroxyl group, leading to different reactivity and applications.

2-Methylbenzyl Alcohol: The methyl group is in the ortho position, which also influences its chemical behavior and uses.

Uniqueness: The position of the methyl group in this compound (meta position) imparts unique properties, such as specific reactivity patterns and applications in fragrance development, distinguishing it from its isomers .

Biological Activity

3-Methylbenzyl alcohol (CAS No. 587-03-1), also known as m-tolylmethanol, is a primary alcohol characterized by its molecular formula and a molecular weight of 122.16 g/mol. This compound exhibits notable biological activities, particularly in the fields of pharmacology and microbiology. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound is a clear, colorless liquid that serves as a precursor for synthesizing dialkyl aryl phosphates, which possess inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Its chemical structure allows it to participate in various organic reactions, including gas-phase hydrogenation .

Biological Activity

1. Enzyme Inhibition

Research indicates that this compound can inhibit AChE and BChE, which are critical for neurotransmission. The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been reported to enhance the effectiveness of certain antimicrobial agents against Aspergillus niger , indicating its potential use as a preservative or therapeutic agent in fungal infections .

3. Toxicological Aspects

While this compound has beneficial properties, it also poses health risks. It is classified as a skin and eye irritant and can cause respiratory issues upon inhalation . Chronic exposure may lead to more severe health effects, including potential carcinogenicity .

Case Studies

Case Study 1: Enzyme Activity Assay

A study measured the inhibitory effect of this compound on AChE activity in vitro. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM, suggesting its potential as a therapeutic agent for cholinergic disorders.

| Concentration (µM) | AChE Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 25 | 20 |

| 50 | 45 |

| 100 | 70 |

Case Study 2: Antifungal Efficacy

In another investigation, the antifungal properties of this compound were assessed against Aspergillus niger . The compound was tested in varying concentrations to determine its Minimum Inhibitory Concentration (MIC).

| Concentration (mg/L) | Zone of Inhibition (mm) |

|---|---|

| 0 | 0 |

| 50 | 10 |

| 100 | 25 |

| 200 | 40 |

The biological activity of this compound can be attributed to its structural characteristics:

- Enzyme Interaction : The hydroxymethyl group facilitates interactions with the active sites of enzymes like AChE.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Methylbenzyl alcohol, and how are they experimentally determined?

- Answer : The molecular formula (C₈H₁₀O), molecular weight (122.16 g/mol), and boiling point (488.2 K at 0.987 bar) are critical properties. Boiling points under reduced pressure can be measured using vacuum distillation setups, as reported in studies using Aldrich Chemical Company data . Melting points and purity are typically determined via differential scanning calorimetry (DSC) or HPLC (>98% purity thresholds, as in ). SMILES strings (e.g., CC1=CC=CC=C1CO) and InChI keys (JJCKHVUTVOPLBV-UHFFFAOYSA-N) aid in computational modeling .

Q. What synthetic methodologies are recommended for producing high-purity this compound?

- Answer : Reduction of 3-methylbenzaldehyde using sodium borohydride (NaBH₄) in ethanol is a common method. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity . For scale-up, catalytic hydrogenation with Pd/C or Raney Ni under H₂ pressure is preferred .

Q. How can researchers quantify this compound in reaction mixtures?

- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases like acetonitrile/water (70:30 v/v) is standard. Calibration curves with benzyl alcohol as an internal standard improve accuracy . GC-MS with DB-5 columns can also resolve isomers (e.g., 2- vs. This compound) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in amber glass bottles at 2–8°C. Waste must be segregated and treated via neutralization or incineration by licensed facilities .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in catalytic systems?

- Answer : In transfer hydrogenation, 3-methyl substitution reduces activity compared to 4-methyl isomers due to steric hindrance near the hydroxyl group, as shown in Pd-catalyzed reactions . Electronegative substituents (e.g., -NO₂, -Cl) lower reaction velocities in enzyme-catalyzed oxidations (e.g., benzyl alcohol dehydrogenase), validated via Michaelis-Menten kinetics in CAPS/NaCl buffers .

Q. What computational approaches predict the biological or chemical activity of this compound derivatives?

- Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like Hammett σ constants or logP values correlate substituent effects with activity. For example, this compound’s parameter (-0.24 in ) predicts its behavior in antioxidant assays. Density Functional Theory (DFT) simulations optimize transition states in catalytic cycles .

Q. How does this compound compare to structural analogs (e.g., 4-hydroxybenzyl alcohol) in pharmaceutical applications?

- Answer : Unlike 4-hydroxy analogs (antioxidant/anti-inflammatory agents), this compound lacks phenolic -OH groups, limiting direct radical scavenging. However, its ether derivatives show promise as prodrugs due to enhanced lipophilicity, assessed via logD (octanol/water) partitioning .

Q. What strategies improve the enantioselective synthesis of this compound derivatives?

- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) achieve >90% ee. Solid-phase synthesis on MBBA resin enables high-throughput screening of enantiomers, with cleavage via DDQ oxidation .

Q. How is this compound utilized in polymer-supported synthesis?

- Answer : It serves as a linker in Merrifield resins for peptide synthesis. Functionalization with 3-methoxy-4-benzyloxy groups enhances stability during DDQ-mediated deprotection, critical for multi-step organic transformations .

Q. What experimental designs resolve contradictions in reported catalytic activities of substituted benzyl alcohols?

- Answer : Controlled studies isolating variables (e.g., solvent polarity, catalyst loading) are essential. For example, discrepancies in Pd-catalyzed transfer hydrogenation ( vs. 4) arise from differing solvent systems (aqueous vs. organic). Replicate experiments with standardized conditions (e.g., 20 mM CAPS buffer, pH 9.4) improve reproducibility .

Q. Methodological Notes

- Data Validation : Cross-reference NIST Standard Reference Data (e.g., boiling points) and peer-reviewed kinetic studies .

- Contradiction Management : Address steric vs. electronic effects by contextualizing studies (e.g., enzyme vs. metal catalysis) .

- Safety Compliance : Follow OSHA guidelines for waste disposal and exposure limits .

Properties

IUPAC Name |

(3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCKHVUTVOPLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4039497 | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

587-03-1 | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 587-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG38P37U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.